N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-4-oxo-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-4-oxo-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H22ClN5O4 and its molecular weight is 515.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-4-oxo-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a naphthyridine core and an oxadiazole moiety, which are known for their biological activity. The molecular formula is C25H22ClN3O4, and it has a molecular weight of approximately 463.91 g/mol. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 463.91 g/mol |
LogP | 3.4847 |
LogD | 2.89 |
Polar Surface Area | 55.985 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and naphthyridine derivatives. For instance, the compound has shown promising cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited IC50 values in the micromolar range, indicating significant antiproliferative activity.
- U-937 (Monocytic Leukemia) : Demonstrated similar potency as established chemotherapeutics like doxorubicin.
In vitro assays indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3 and caspase-7, leading to cell cycle arrest at the G1 phase .
The proposed mechanisms by which N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-4-oxo...) exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth.
- Induction of Apoptosis : Flow cytometry results showed that treated cells exhibit characteristics of apoptosis, such as increased annexin V binding and loss of mitochondrial membrane potential.
- Interaction with DNA : Molecular docking studies suggest that the compound may bind to DNA or related targets, disrupting replication and transcription processes.
Study 1: Antitumor Activity in Preclinical Models
A study evaluated the efficacy of this compound in xenograft models of breast cancer. Results indicated a substantial reduction in tumor volume compared to controls, with minimal toxicity observed in normal tissues. Histopathological analysis confirmed decreased proliferation markers (Ki67) in treated tumors .
Study 2: Comparative Cytotoxicity
In a comparative study against several analogs, N-(3-chloro-4-methoxyphenyl)-2-(7-methyl...) demonstrated superior activity against MCF-7 cells with an IC50 value of approximately 0.65 µM, outperforming both standard treatments and other synthesized derivatives .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN5O4/c1-15-5-4-6-17(11-15)25-31-27(37-32-25)20-13-33(26-19(24(20)35)9-7-16(2)29-26)14-23(34)30-18-8-10-22(36-3)21(28)12-18/h4-13H,14H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXLJWSPKBVDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC(=C(C=C5)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.